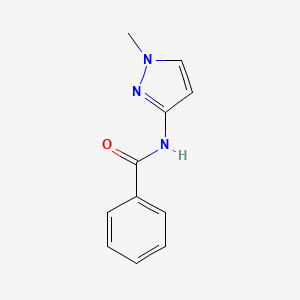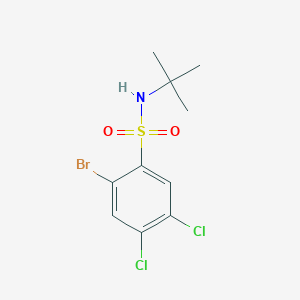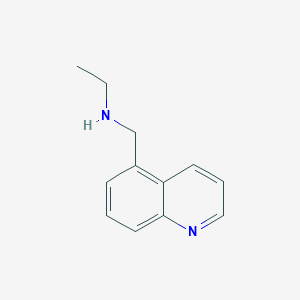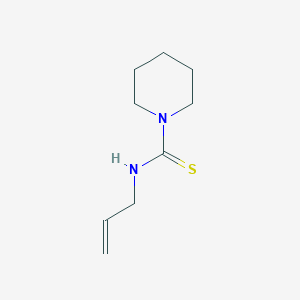
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMP belongs to the class of morpholino compounds, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves its binding to the extracellular surface of GPCRs. This binding prevents the activation of the receptor by its ligand, effectively inhibiting its activity. The selectivity of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone for specific GPCRs is due to the unique structure of the compound, which allows it to interact with specific amino acid residues on the receptor surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone depend on the specific GPCR that it targets. In general, the inhibition of GPCR activity by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone can lead to changes in intracellular signaling pathways, which can affect various physiological processes. For example, the inhibition of certain GPCRs by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to reduce inflammation, decrease blood pressure, and improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its selectivity for specific GPCRs. This selectivity allows researchers to study the function of individual receptors without affecting the activity of other GPCRs. Additionally, (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has a high affinity for its target receptors, making it a potent inhibitor. However, one limitation of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
For research involving (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone include the development of more selective and potent inhibitors, as well as the exploration of new therapeutic targets.
合成法
The synthesis of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves several steps, including the reaction of 4-methyl-3-pyrrol-1-ylphenyl-boronic acid with morpholine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is typically around 50-60%, and the compound can be obtained as a white powder.
科学的研究の応用
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has shown promising results in various scientific research applications. One of the primary uses of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in various physiological processes. (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
(4-methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-4-5-14(12-15(13)17-6-2-3-7-17)16(19)18-8-10-20-11-9-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGYANDSNYKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)


